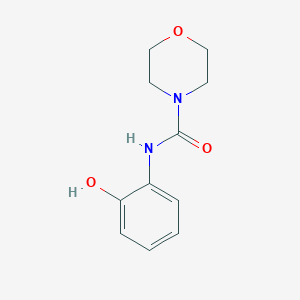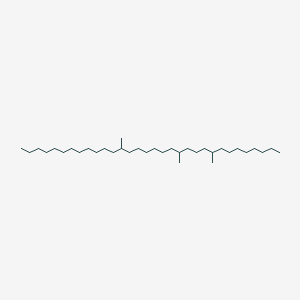
9,13,20-Trimethyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13,20-Trimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a derivative of dotriacontane, characterized by the presence of three methyl groups at positions 9, 13, and 20 on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,13,20-Trimethyldotriacontane can be achieved through various organic synthesis techniques. One common method involves the alkylation of dotriacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to remove impurities and obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
9,13,20-Trimethyldotriacontane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrocarbon into alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, often involving hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes with fewer carbon atoms (in rare cases)
Substitution: Halogenated alkanes
Scientific Research Applications
9,13,20-Trimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Medicine: Investigated for its potential anti-inflammatory properties and interactions with biological membranes.
Mechanism of Action
The mechanism of action of 9,13,20-Trimethyldotriacontane in biological systems involves its interaction with cell membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dotriacontane: The parent compound without methyl substitutions.
9,13-Dimethyldotriacontane: A similar compound with two methyl groups at positions 9 and 13.
9,13,20-Trimethylhexatriacontane: A longer-chain hydrocarbon with similar methyl substitutions.
Uniqueness
9,13,20-Trimethyldotriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This distinct structure makes it valuable for studying structure-activity relationships and for applications requiring precise molecular characteristics .
Properties
CAS No. |
61358-34-7 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
9,13,20-trimethyldotriacontane |
InChI |
InChI=1S/C35H72/c1-6-8-10-12-14-15-16-17-19-23-27-33(3)28-24-20-21-25-30-35(5)32-26-31-34(4)29-22-18-13-11-9-7-2/h33-35H,6-32H2,1-5H3 |
InChI Key |
MLQIOOHLVRFELT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



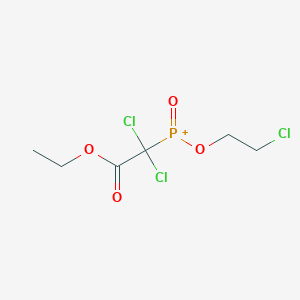

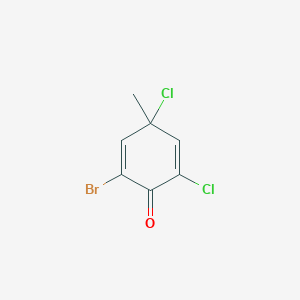


![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
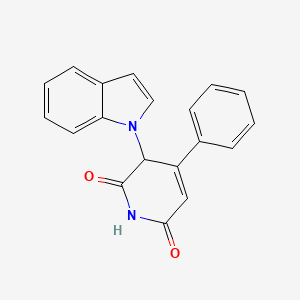
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
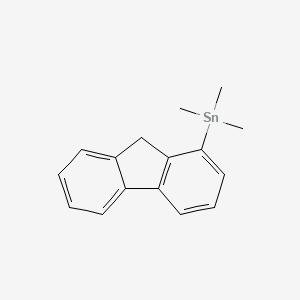
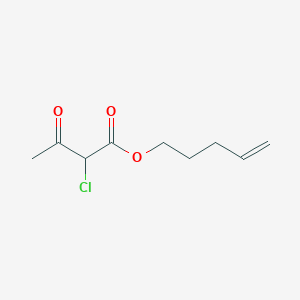
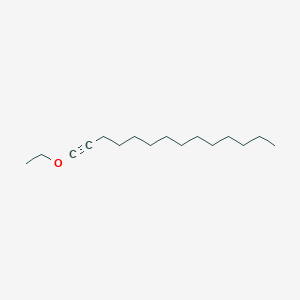
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
